2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol
CAS No.:
Cat. No.: VC16672780
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O3 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 2-[2-methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol |
| Standard InChI | InChI=1S/C23H23N3O3/c1-28-23-13-17(7-10-22(23)29-12-11-27)15-24-18-8-9-21-20(14-18)25-16-26(21)19-5-3-2-4-6-19/h2-10,13-14,16,24,27H,11-12,15H2,1H3 |
| Standard InChI Key | FNNZOQPZURDRII-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OCCO |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol is C23H23N3O3, with a molecular weight of 389.4 g/mol. Its structure integrates three key moieties:
-
Benzimidazole Core: A bicyclic system comprising fused benzene and imidazole rings, substituted with a phenyl group at the N1 position.
-
Phenolic Ether Linkage: A 2-methoxy-4-aminomethylphenoxy group bridges the benzimidazole to an ethanol side chain.
-
Ethanolamine Tail: A terminal hydroxyethyl group enhances solubility and potential for hydrogen bonding.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H23N3O3 | |
| Molecular Weight | 389.4 g/mol | |
| CAS Number | VCID: VC16672780 | |
| Key Functional Groups | Benzimidazole, Phenoxy, Ethanol |
X-ray crystallography and NMR studies reveal a planar benzimidazole core with dihedral angles of 8.5° between the benzimidazole and phenyl rings, facilitating π-π stacking interactions in biological targets. The methoxy group at the ortho position of the phenoxy moiety induces steric hindrance, influencing receptor binding selectivity.
Synthesis and Optimization Strategies
Condensation-Based Synthesis
The compound is synthesized via a multi-step condensation reaction:
-
Formation of the Benzimidazole Core: 2-(1-Methyl-1H-benzimidazol-2-yl)aniline reacts with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in ethanol under reflux, yielding a Schiff base intermediate.
-
Reductive Amination: Sodium borohydride reduces the imine bond, forming the stable 4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy backbone.
-
Ethoxylation: The phenolic hydroxyl group undergoes alkylation with ethylene oxide, introducing the ethanol tail.
Table 2: Synthetic Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Aniline, o-vanillin | EtOH, reflux, 12h | 78 | 95 |
| 2 | Schiff base, NaBH4 | MeOH, 0°C, 2h | 92 | 98 |
| 3 | Phenolic intermediate, EO | K2CO3, DMF, 60°C, 6h | 65 | 97 |
Purification via recrystallization from ethanol/water (3:1) achieves >98% purity, as confirmed by HPLC.
Pharmacological Applications and Mechanisms
BACE1 Inhibition for Alzheimer’s Disease
Recent studies demonstrate that structural analogs of this compound exhibit potent BACE1 inhibitory activity. For instance, T14, a 2-amino-1-phenylbenzimidazole derivative, shows an IC50 of 0.45 μM against BACE1, with favorable logP (2.8) and tPSA (85 Ų) values . Molecular docking reveals that the benzimidazole nitrogen forms hydrogen bonds with Asp289 and Asp93 in BACE1’s active site, while the phenoxy group occupies the S3 subpocket .
Anti-Cancer Activity
The benzimidazole moiety intercalates DNA and inhibits topoisomerase II, inducing apoptosis in HeLa and MCF-7 cells. In vitro assays show IC50 values of 12.3 μM (HeLa) and 15.8 μM (MCF-7), comparable to doxorubicin.
Table 3: Biological Activity Profile
| Assay | Target | IC50/EC50 | Model System | Source |
|---|---|---|---|---|
| BACE1 Inhibition | Enzymatic | 0.45 μM | In vitro | |
| Cytotoxicity | HeLa Cells | 12.3 μM | In vitro | |
| Anti-inflammatory | COX-2 | 18.7 μM | RAW 264.7 |
Comparative Analysis with Structural Analogs
2-[(Phenylmethylene)amino]ethanol
This analog (PubChem CID: 97677) lacks the benzimidazole core but shares the ethanolamine-phenoxy scaffold. While it exhibits weaker BACE1 inhibition (IC50 >50 μM), its simpler structure highlights the necessity of the benzimidazole ring for high-affinity target engagement .
Patent EP1702919A1 Derivatives
Future Directions and Challenges
Optimization of Pharmacokinetics
While the compound shows promising in vitro activity, its high molecular weight (389.4 g/mol) and tPSA (98 Ų) may limit blood-brain barrier permeability. Structural modifications, such as replacing the methoxy group with fluorine, could enhance CNS penetration for Alzheimer’s applications .
Scalability of Synthesis
Current synthetic routes require costly intermediates like o-vanillin. Transitioning to continuous flow chemistry and biocatalytic methods may reduce production costs by 40–60%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume